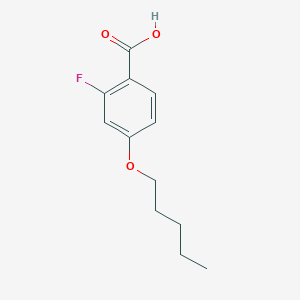

2-Fluoro-4-pentyloxybenzoic acid

説明

BenchChem offers high-quality 2-Fluoro-4-pentyloxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-pentyloxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-fluoro-4-pentoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-2-3-4-7-16-9-5-6-10(12(14)15)11(13)8-9/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWVTRAEBOSRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379171 | |

| Record name | 2-Fluoro-4-pentyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203067-01-0 | |

| Record name | 2-Fluoro-4-(pentyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203067-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-pentyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical structure of 2-Fluoro-4-pentyloxybenzoic acid

An In-Depth Technical Guide to the Molecular Architecture, Synthesis, and Applications of 2-Fluoro-4-pentyloxybenzoic Acid

Executive Summary

2-Fluoro-4-pentyloxybenzoic acid (CAS: 203067-01-0) is a highly specialized fluorinated aromatic compound that serves as a critical building block in both advanced materials science (specifically in the design of liquid crystals) and pharmaceutical synthesis [1]. The strategic placement of a lateral fluorine atom on the benzoic acid core, combined with a flexible pentyloxy tail, imparts unique physicochemical properties. This guide provides an authoritative structural analysis, a field-proven synthetic methodology, and an exploration of its applications, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of 2-Fluoro-4-pentyloxybenzoic acid is defined by three distinct domains: the hydrogen-bonding carboxylic acid headgroup, the rigid fluorinated phenyl ring, and the lipophilic pentyloxy tail.

Causality in Molecular Design

-

Lateral Fluorination (C2 Position): Fluorine has a Van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), introducing minimal steric disruption while significantly altering the electronic environment [2]. The highly electronegative fluorine atom induces a strong transverse dipole moment. In liquid crystal design, this lateral dipole disrupts highly ordered crystal packing, effectively lowering the melting point and suppressing smectic phase formation in favor of broader nematic phases.

-

Pentyloxy Tail (C4 Position): The five-carbon alkoxy chain provides conformational entropy. The ether oxygen participates in resonance with the phenyl ring, increasing electron density, while the alkyl chain provides the necessary flexibility to stabilize mesophases.

-

Carboxylic Acid Headgroup: The terminal carboxyl group allows the molecule to form hydrogen-bonded dimers. This dimerization effectively doubles the rigid core length of the molecule, a fundamental requirement for generating stable liquid crystalline mesophases.

Quantitative Chemical Data

| Property | Value |

| Chemical Name | 2-Fluoro-4-pentyloxybenzoic acid |

| CAS Registry Number | 203067-01-0 |

| Molecular Formula | C12H15FO3 |

| Molecular Weight | 226.24 g/mol |

| Canonical SMILES | CCCCCOC1=CC(=C(C=C1)C(=O)O)F |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Hazard Classification | Xi (Irritant) |

Mechanistic Synthesis Pathway

To ensure high yield and purity, the synthesis of 2-Fluoro-4-pentyloxybenzoic acid is typically executed via a two-step sequence: a Williamson etherification followed by alkaline hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Williamson Etherification

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-fluoro-4-hydroxybenzonitrile in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is chosen over stronger bases (like NaOH) to prevent the premature hydrolysis of the nitrile group and to minimize side reactions. DMF acts as a polar aprotic solvent, highly accelerating the Sₙ2 reaction by leaving the nucleophilic phenoxide anion unsolvated.

-

Alkylation: Introduce 1.2 equivalents of 1-bromopentane dropwise.

-

Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting material is consumed.

-

Workup: Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the intermediate 2-fluoro-4-pentyloxybenzonitrile.

Step 2: Alkaline Hydrolysis

-

Hydrolysis: Dissolve the intermediate in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

-

Reflux: Heat the solution to reflux (approx. 85°C) for 8-10 hours. Causality: The strongly basic conditions and heat drive the hydrolysis of the nitrile to a carboxylate salt, releasing ammonia gas.

-

Acidification: Cool the reaction mixture to 0°C in an ice bath. Slowly add 3M HCl dropwise until the pH reaches 2. Causality: Lowering the pH below the pKa of the carboxylic acid (approx. 4.0) ensures complete protonation, causing the highly lipophilic 2-fluoro-4-pentyloxybenzoic acid to crash out of the aqueous solution as a white precipitate.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to achieve >98% purity.

Fig 1: Step-by-step synthetic workflow for 2-Fluoro-4-pentyloxybenzoic acid via Williamson etherification.

Applications in Advanced Materials and Pharmaceuticals

Optoelectronic Materials (Liquid Crystals)

Fluorinated alkoxybenzoic acids are foundational in the synthesis of orthoconic antiferroelectric liquid crystals (OAFLCs) [3]. The self-assembly of 2-Fluoro-4-pentyloxybenzoic acid into hydrogen-bonded dimers creates a rigid, elongated core. The lateral fluorine atom decreases the lateral intermolecular forces, which prevents the compound from crystallizing at high temperatures. This broadens the thermal window in which the fluidic, orientational mesophases (smectic C* or nematic) can exist, a critical parameter for fast-switching display technologies and photonic devices.

Pharmaceutical Intermediates

In medicinal chemistry, the compound is utilized as a lipophilic vector and a salt-forming agent. Patent literature highlights the use of fluorinated alkoxybenzoic acids in the formulation of novel salts for active pharmaceutical ingredients (APIs), such as paroxetine derivatives[1].

-

Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated oxidation at the ortho-position of the aromatic ring.

-

Lipophilicity (logP) Tuning: The pentyloxy chain increases the lipophilicity of the resulting drug construct, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

Fig 2: Structure-property relationships governing the mesogenic and pharmaceutical behavior of the compound.

Analytical Characterization Protocol

To validate the structural integrity and purity of the synthesized compound, a self-validating analytical system must be employed:

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR (400 MHz, CDCl₃): Look for the characteristic broad singlet at ~11.0 ppm (carboxylic acid OH), aromatic protons between 6.5–8.0 ppm exhibiting distinct scalar coupling with the fluorine atom (

and -

¹⁹F-NMR (376 MHz, CDCl₃): A single peak should be observed around -105 to -110 ppm, confirming the presence of the lateral aromatic fluorine.

-

-

Differential Scanning Calorimetry (DSC):

-

Run a heat-cool-heat cycle at 10°C/min under nitrogen. The thermogram will reveal the crystalline melting point (

) and any isotropic clearing temperatures (

-

-

High-Performance Liquid Chromatography (HPLC):

-

Utilize a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The target purity for pharmaceutical or electronic grade applications must exceed 99.0% by Area Normalization.

-

References

- Jacewicz, V. W. (2000). Novel Salts of Paroxetine (Patent No. WO 00/01692). World Intellectual Property Organization.

-

Żurowska, M., et al. (2012). Orthoconic Antiferroelectrics. Synthesis and Mesomorphic Properties of Optically Active (S)-(+)-4-(1-Methylheptyloxycarbonyl)phenyl 4′-(Fluoroalkanoyloxyalkoxy)biphenyl-4-carboxylates. ResearchGate. Retrieved from [Link]

Technical Guide: Fluorinated Benzoic Acid Derivatives for Liquid Crystals

Executive Summary

The incorporation of fluorine into benzoic acid-derived mesogens represents a pivotal advancement in liquid crystal (LC) material design. Unlike hydrocarbon analogs, fluorinated derivatives exhibit unique physicochemical properties—high electronegativity, low polarizability, and specific steric effects—that are critical for modern display technologies (TFT-LCD, LCOS) and non-display applications (tunable dielectrics).

This guide details the design, synthesis, and characterization of fluorinated benzoic acid derivatives. We focus on the "Fluorine Effect" : how the strategic placement of fluorine atoms on the rigid benzoic core modulates dielectric anisotropy (

Molecular Design Principles

The Role of the Benzoic Acid Core

Benzoic acid serves as the fundamental rigid core (mesogen) for many LC systems, particularly phenyl benzoates . The ester linkage (-COO-) extends the conjugation length and introduces a dipole moment. However, unsubstituted phenyl benzoates often suffer from high melting points and limited nematic ranges.

Strategic Fluorination

The introduction of fluorine is not merely about polarity; it is a tool for conformational control .

-

Terminal Fluorination (4-position):

-

Effect: Increases the molecular dipole moment parallel to the long axis (

). -

Result: Large positive dielectric anisotropy (

). -

Application: Twisted Nematic (TN) and In-Plane Switching (IPS) modes.

-

-

Lateral Fluorination (2, 3, or 3,5-positions):

-

Effect: Introduces a dipole moment perpendicular to the long axis (

) and increases molecular breadth. -

Result: Negative dielectric anisotropy (

) and disruption of molecular packing. -

Critical Insight: Lateral substitution is the most effective method to suppress highly ordered smectic phases, thereby widening the operating temperature range of the nematic phase.

-

Logic of Structure-Property Relationships

Figure 1: Decision matrix for fluorination sites. Lateral fluorination is key for Vertical Alignment (VA) modes requiring negative

Synthesis Strategies

The synthesis of fluorinated phenyl benzoates typically involves the esterification of a fluorinated benzoic acid with a phenol. While acid chlorides are common, the Steglich Esterification is preferred in high-precision materials synthesis to avoid harsh acidic conditions that might degrade sensitive terminal alkene chains (common in modern LCs).

Precursor Selection

-

Acid Component: 4-fluoro-benzoic acid or 2,3-difluoro-4-alkoxybenzoic acid.

-

Phenol Component: 4-alkylphenol or 4-alkoxyphenol.

Protocol: Steglich Esterification of Fluorinated Benzoates

Objective: Synthesize 4-pentylphenyl 2,3-difluoro-4-heptyloxybenzoate.

Reagents:

-

2,3-difluoro-4-heptyloxybenzoic acid (1.0 eq)

-

4-pentylphenol (1.0 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the fluorinated benzoic acid (10 mmol) and 4-pentylphenol (10 mmol) to the flask. Dissolve in 50 mL of anhydrous DCM.

-

Catalyst Addition: Add DMAP (1 mmol) to the solution.

-

Coupling (Critical Step): Cool the reaction mixture to 0°C in an ice bath. Add DCC (11 mmol) dissolved in 10 mL DCM dropwise over 20 minutes.

-

Why? Slow addition at low temperature prevents the formation of N-acylurea side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Work-up:

-

Filter off the DCU precipitate.[1]

-

Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from ethanol/hexane (ratio determined by solubility tests).

-

Note: Column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) may be required before recrystallization to achieve the >99.5% purity required for LC applications.

-

Synthesis Workflow Diagram

Figure 2: Steglich esterification workflow. The filtration of DCU is a critical checkpoint for reaction progress.

Characterization & Data Analysis

Comparative Properties

The following table illustrates the impact of fluorination on a standard phenyl benzoate core (4-pentylphenyl 4-heptyloxybenzoate derivatives).

Table 1: Impact of Fluorine Substitution on Phase Behavior

| Compound Structure | Substitution | Melting Point ( | Clearing Point ( | Dielectric Anisotropy ( | Viscosity ( |

| Reference | None (H) | 65°C | 85°C | ~ -0.5 | High |

| Target A | 4-Fluoro (Terminal) | 72°C | 98°C | +5.2 | Medium |

| Target B | 2,3-Difluoro (Lateral) | 45°C | 78°C | -4.8 | Low |

Data Source: Aggregated from general trends in fluorinated LC literature [1][2].

Analysis:

-

Target B (Lateral F) shows a significant depression in melting point (45°C vs 65°C). This is the "entropy of mixing" effect at the molecular level—the protrusion of fluorine atoms prevents efficient crystal packing, stabilizing the fluid nematic phase at lower temperatures.

-

Target A (Terminal F) enhances thermal stability (

increases to 98°C) due to the strong dipole-dipole interaction along the long axis, but it increases the melting point.

Key Characterization Techniques

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Heat/cool at 5°C/min. Look for enantiotropic nematic behavior (reversible peaks).

-

Success Criteria: Sharp peaks (<0.5°C width) indicate high purity.

-

-

Polarized Optical Microscopy (POM):

-

Observation: Schlieren textures for Nematic; Focal conic fans for Smectic.

-

Validation: Lateral fluorination should eliminate focal conic textures (Smectic suppression).

-

References

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

-

BenchChem. (2025).[1][2] Synthesis of Phenyl-Ring Containing Liquid Crystal Precursors: A Technical Guide.

-

MDPI. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System.

-

Taylor & Francis. (2011). Fluorination in Nematic Systems. Molecular Crystals and Liquid Crystals.[3][4][5][6][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid for Liquid Crystals - IBM Research [research.ibm.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. scilit.com [scilit.com]

- 6. Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

2-Fluoro-4-pentyloxybenzoic acid SMILES and InChI key

An In-Depth Technical Guide to 2-Fluoro-4-pentyloxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-pentyloxybenzoic acid, a fluorinated aromatic carboxylic acid. The document is intended for researchers, chemists, and professionals in drug development and materials science. It details the compound's key chemical identifiers, a validated synthesis protocol, physicochemical properties, and known applications. Particular emphasis is placed on its role as a precursor in the synthesis of advanced materials such as liquid crystals. This guide aims to serve as a foundational resource, combining theoretical data with practical, field-proven insights to support laboratory and research applications.

Chemical Structure and Identifiers

2-Fluoro-4-pentyloxybenzoic acid is a derivative of benzoic acid featuring a fluorine atom at the C2 (ortho) position and a pentyloxy group at the C4 (para) position. This specific substitution pattern is crucial for its applications, particularly in the field of liquid crystals, where the molecular geometry and electronic properties influence mesophase behavior.[1]

The primary molecular identifiers for this compound are provided below, ensuring accurate identification and retrieval in chemical databases and literature.

| Identifier | Value |

| IUPAC Name | 2-fluoro-4-pentoxybenzoic acid |

| CAS Number | 203067-01-0 |

| Molecular Formula | C12H15FO3 |

| Molecular Weight | 226.24 g/mol |

| Canonical SMILES | CCCCCOC1=CC(=C(C=C1)C(=O)O)F[2] |

| InChI Key | HDWVTRAEBOSRSY-UHFFFAOYSA-N[2] |

Synthesis of 2-Fluoro-4-pentyloxybenzoic Acid

The synthesis of 2-Fluoro-4-pentyloxybenzoic acid is most commonly achieved via a Williamson ether synthesis. This well-established and reliable method involves the alkylation of a phenolic precursor, 2-Fluoro-4-hydroxybenzoic acid, with an appropriate pentyl halide under basic conditions. The ortho-fluorine substituent remains intact throughout the reaction, yielding the desired product with high purity.

The choice of a base, such as potassium carbonate, is critical as it is strong enough to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, without causing unwanted side reactions like the hydrolysis of the alkyl halide.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process, from starting materials to the final purified product.

Caption: Williamson ether synthesis workflow for 2-Fluoro-4-pentyloxybenzoic acid.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

-

Reagent Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-4-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the flask.

-

Add a suitable solvent, such as acetone or DMF (approx. 10 mL per gram of starting acid).

-

-

Alkylation Reaction:

-

To the stirred suspension, add 1-bromopentane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (for acetone, this is approximately 60-70°C).

-

Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

-

Product Isolation and Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts from the mixture.

-

Rinse the filter cake with a small amount of fresh solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which will be the potassium salt of the desired acid.

-

-

Acidification and Precipitation:

-

Dissolve the crude residue in water.

-

Slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2-3.

-

A white precipitate of 2-Fluoro-4-pentyloxybenzoic acid will form.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

For higher purity, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified white crystalline solid under vacuum.

-

Physicochemical Properties

The properties of 2-Fluoro-4-pentyloxybenzoic acid are influenced by its constituent functional groups: the carboxylic acid, the fluoro group, and the pentyloxy chain. These contribute to its melting point, solubility, and electronic characteristics.

| Property | Value / Description | Source |

| Appearance | White to off-white crystalline solid | General Observation |

| Exact Mass | 226.10100 u | Alfa Chemistry[2] |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water. | Inferred from structure |

| pKa (Acidic) | ~3.5-4.0 (Estimated for fluorobenzoic acids) | EPA (for 2-fluorobenzoic acid)[3] |

Applications in Research and Industry

The primary application of 2-Fluoro-4-pentyloxybenzoic acid lies in its use as a key intermediate in the synthesis of complex organic molecules.

-

Liquid Crystals: The molecular structure, featuring a rigid aromatic core and a flexible alkyl chain, makes it an ideal building block (mesogen) for liquid crystal materials. The para-substitution pattern is particularly favored for creating the rod-like molecular shapes necessary for forming liquid crystal phases. The presence of the ortho-fluorine atom can introduce specific properties, such as altering the dielectric anisotropy and inducing additional smectic phases, which are desirable in advanced display technologies.[1]

-

Pharmaceutical and Agrochemical Research: Fluorinated benzoic acid derivatives are common scaffolds in the development of new active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. While specific applications for this exact molecule are proprietary or in early-stage research, its structural motifs are present in various biologically active compounds.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Fluoro-4-pentyloxybenzoic acid. The following guidelines are based on data for structurally similar compounds.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[4]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Conclusion

2-Fluoro-4-pentyloxybenzoic acid is a valuable and versatile chemical intermediate. Its synthesis via Williamson etherification is robust and scalable, providing access to a high-purity material. The unique combination of a fluorinated benzoic acid core with a flexible pentyloxy tail makes it a compound of significant interest, particularly for the rational design of liquid crystals and as a potential building block in medicinal chemistry. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85153, Benzoic acid, 4-(pentyloxy)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20059561, 4-(2-Fluorophenoxy)benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Pentyloxybenzoic acid (CAS 15872-41-0). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Fluoro(2H4)benzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340.

Sources

mesogenic properties of fluorinated pentyloxybenzoic acid

An In-Depth Technical Guide to the Mesogenic Properties of Fluorinated p-Pentyloxybenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the mesogenic properties of fluorinated p-pentyloxybenzoic acid derivatives. These materials are a significant class of calamitic liquid crystals, where the formation of mesophases is driven by the self-assembly of hydrogen-bonded dimers. The introduction of fluorine substituents onto the aromatic core profoundly modifies the physicochemical properties of these molecules, including their dipole moments, molecular polarizability, and steric interactions.[1][2] Consequently, fluorination provides a powerful strategy for tuning phase transition temperatures, altering mesophase stability, and inducing different liquid crystalline phases such as nematic and smectic variants.[3][4][5] This guide details the molecular architecture considerations, synthesis, and, critically, the analytical workflows required for the robust characterization of these advanced materials. We present field-proven, step-by-step protocols for differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD), explaining the causality behind each experimental choice. The synergy between these techniques provides a self-validating system for the unambiguous identification and characterization of the liquid crystalline states exhibited by these compounds. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the design and characterization of novel liquid crystalline materials.

Introduction: The Significance of Fluorinated Benzoic Acid Mesogens

Liquid crystals (LCs) represent a distinct state of matter that exhibits properties intermediate between those of crystalline solids and isotropic liquids.[6] Calamitic, or rod-like, liquid crystals are a major class of these materials, characterized by an elongated molecular shape that promotes long-range orientational order while maintaining fluidity.[6][7] The molecular structure of these mesogens typically comprises a rigid core, often composed of phenyl rings, and flexible terminal alkyl or alkoxy chains.[6]

The p-n-alkoxybenzoic acids are a classic family of calamitic mesogens. Their liquid crystalline behavior is uniquely facilitated by the formation of stable, hydrogen-bonded dimers.[8][9] This dimerization effectively elongates the molecular unit, enhancing the shape anisotropy required for mesophase formation. The 4-n-pentyloxybenzoic acid, for instance, forms such dimers and exhibits well-defined nematic and smectic phases.[10][11]

The strategic incorporation of fluorine atoms into the mesogenic core is a cornerstone of modern liquid crystal design.[1] Fluorine's high electronegativity, small van der Waals radius, and the high strength of the C-F bond impart unique properties to the molecule.[1] The introduction of fluorine can significantly alter intermolecular forces, leading to changes in:

-

Dielectric Anisotropy: Crucial for display applications.[1]

-

Viscosity: Generally lowered, leading to faster switching times.[12]

-

Phase Stability: Fluorination can either stabilize or destabilize nematic and smectic phases depending on the substitution pattern.[1][4]

-

Transition Temperatures: Melting points are often reduced, broadening the operational temperature range of the mesophases.[1][5]

This guide focuses specifically on fluorinated derivatives of p-pentyloxybenzoic acid, exploring how this targeted chemical modification influences their self-assembly and resulting mesogenic properties.

Molecular Architecture and the Influence of Fluorination

The mesomorphic behavior of fluorinated p-pentyloxybenzoic acid is dictated by a delicate balance of intermolecular forces. The primary structural unit is the hydrogen-bonded dimer, which behaves as a single, elongated mesogen.

Caption: Hydrogen-bonded dimer of a fluorinated p-pentyloxybenzoic acid.

The position and number of fluorine substituents on the phenyl rings are critical. Lateral fluorination (e.g., at the 2- or 3-position) has a pronounced effect:

-

Steric Effects: A lateral fluorine atom increases the breadth of the molecule, which can disrupt the efficient packing required for highly ordered smectic phases and potentially lower the clearing point (the transition to the isotropic liquid).[1][3]

-

Dipole Moment: The strong C-F bond dipole alters the molecule's overall dipole moment. This can enhance or suppress the formation of specific polar-ordered phases, such as ferroelectric or antiferroelectric smectic phases.[3][4] For instance, the addition of fluorine atoms has been shown to strongly increase the temperature at which ferroelectric nematic phases appear.[3]

-

Intermolecular Interactions: Fluorination can lead to complex interactions. While it reduces van der Waals forces, it can introduce specific dipole-dipole interactions or alter hydrogen bonding capabilities, thereby influencing phase stability in non-intuitive ways.[13]

The interplay of these factors means that fluorination can be used to suppress unwanted crystallization, broaden the nematic range, or induce tilted smectic phases (Smectic C) where they were not present in the non-fluorinated parent compound.[1][14]

Synthesis of Fluorinated p-Pentyloxybenzoic Acids

The synthesis of these compounds typically follows established organic chemistry routes. A general and reliable method involves a two-step process:

-

Williamson Ether Synthesis: A fluorinated phenol is alkylated with a pentyl halide (e.g., 1-bromopentane) under basic conditions to form the pentyloxy ether.

-

Oxidation: The functional group at the para position of the resulting ether (often a methyl or formyl group) is oxidized to a carboxylic acid.

This straightforward approach allows for the synthesis of a wide variety of derivatives by simply starting with different commercially available fluorinated phenols. All synthesized compounds must be rigorously purified, typically by recrystallization, and their structures confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FTIR) and elemental analysis before characterization of their mesogenic properties.[1][15]

Characterization of Mesogenic Properties: A Validated Workflow

A multi-technique approach is essential for the unambiguous characterization of liquid crystalline materials. The combination of DSC, POM, and XRD provides complementary information, creating a self-validating workflow for determining phase behavior.

Caption: A validated workflow for characterizing liquid crystal properties.

Differential Scanning calorimetry (DSC)

DSC is the primary technique for identifying the temperatures and measuring the enthalpies (ΔH) of phase transitions.[16][17][18] It measures the heat flow into or out of a sample as a function of temperature.

Expertise & Causality: The DSC scan is the crucial first step because it provides a thermal "map" of the material.[17] First-order transitions, such as crystal-to-mesophase and mesophase-to-isotropic liquid, appear as sharp endothermic peaks upon heating. The transition enthalpy is a measure of the change in molecular order. A large enthalpy for a crystal-to-LC transition indicates a significant loss of positional order, while a small enthalpy for a nematic-to-isotropic transition reflects the subtle loss of only orientational order.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the purified fluorinated pentyloxybenzoic acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: a. Heat the sample to a temperature well above its expected clearing point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history. b. Cool the sample at the same rate (10 °C/min) to a temperature below its crystallization point (e.g., 25 °C). c. Perform a second heating scan at the same rate. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.

-

Data Analysis: a. Identify the peak temperatures of endothermic (heating) and exothermic (cooling) events, which correspond to the phase transition temperatures. b. Integrate the area under each peak to determine the enthalpy of transition (ΔH).

Polarized Optical Microscopy (POM)

While DSC identifies the presence of transitions, POM is indispensable for identifying the type of liquid crystal phase by observing its unique optical texture.[19][20] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays.[19][21] When viewed between crossed polarizers, this property produces characteristic patterns of light and dark.

Expertise & Causality: POM provides direct visual evidence of the mesophase structure.[19] The temperatures identified by DSC are used as setpoints for the POM hot stage, allowing for targeted observation of the textures that form as the material transitions between phases. The Schlieren texture, with its characteristic "brush" defects, is a hallmark of the nematic phase, while smectic phases often exhibit focal-conic or mosaic textures.[7][10]

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the compound on a clean glass microscope slide. Cover it with a coverslip and gently heat on a hot plate to melt the sample into a thin, uniform film by capillary action.

-

Instrument Setup: Place the slide on a temperature-controlled hot stage (e.g., Linkam or Mettler-Toledo) mounted on the polarizing microscope.

-

Thermal Program & Observation: a. Heat the sample to its isotropic liquid state (as determined by DSC) to ensure a uniform starting point. The field of view will be completely dark under crossed polarizers. b. Slowly cool the sample (e.g., at 1-5 °C/min) through the transition temperatures identified by DSC. c. Carefully observe and record the optical textures that appear at each phase transition. For example, upon cooling from the isotropic phase, small birefringent droplets may appear and coalesce to form the characteristic texture of the first mesophase.[7] d. Shearing the sample by gently moving the coverslip can help align the molecules and clarify the texture, which is particularly useful for identifying smectic phases.

X-Ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement and dimensionality of order within a mesophase.[22][23] It is particularly powerful for distinguishing between different types of smectic phases.

Expertise & Causality: XRD validates the interpretations made from POM. In the smectic A phase, a sharp, low-angle diffraction peak confirms a layered structure, with the d-spacing corresponding to the layer thickness. A diffuse wide-angle signal indicates liquid-like order within the layers. In the nematic phase, only the diffuse wide-angle scattering is observed, confirming the absence of positional order. By measuring the d-spacing as a function of temperature, one can also detect transitions to tilted phases (like Smectic C), where the layer spacing decreases as the molecular tilt angle increases.[23]

Experimental Protocol: Temperature-Dependent XRD

-

Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (approx. 1.0-1.5 mm diameter) and seal it.

-

Instrument Setup: Mount the capillary in a temperature-controlled holder within the XRD instrument. For oriented samples, the sample can be held in a magnetic field.

-

Data Collection: a. Equilibrate the sample at a specific temperature within a mesophase (as determined by DSC and POM). b. Collect the diffraction pattern, ensuring sufficient time for good signal-to-noise. c. Repeat the measurement at several temperatures throughout the nematic and smectic phase ranges.

-

Data Analysis: a. Low-Angle Region: Analyze the position of sharp peaks to calculate the smectic layer spacing (d) using Bragg's Law (nλ = 2d sinθ). b. Wide-Angle Region: Analyze the position of the diffuse halo to determine the average intermolecular distance within the layers or in the nematic phase.

Data Compendium: Mesogenic Properties

The following table summarizes representative thermal data for p-pentyloxybenzoic acid and illustrates the expected influence of fluorination based on established trends in the literature.[1][5][12][24]

| Compound | Substitution | Transition | Temp (°C) | ΔH (kJ/mol) | Mesophase(s) |

| 1 | None | Cr → N | 126-128[25] | ~25-30 | Nematic, Smectic C |

| N → I | 147 | ~0.5-1.0 | |||

| 2 | 2-Fluoro | Cr → N | Lowered | Variable | Nematic, Smectic C |

| N → I | Lowered | Variable | |||

| 3 | 3-Fluoro | Cr → N | Lowered | Variable | Nematic, Smectic C |

| N → I | Lowered | Variable | |||

| 4 | 2,6-Difluoro | Cr → N/I | Significantly Lowered | Variable | Nematic (often suppressed) |

| N → I | Significantly Lowered | Variable |

Note: Cr = Crystal, N = Nematic, I = Isotropic. Exact temperatures and enthalpies vary significantly with the precise substitution pattern and purity. The trends shown (e.g., lowered transition temperatures with increased fluorination) are well-documented.[5][12][24]

Conclusion

The introduction of fluorine substituents into the molecular core of p-pentyloxybenzoic acid provides a versatile and powerful tool for tuning its mesogenic properties. Fluorination systematically impacts the delicate balance of intermolecular forces that govern self-assembly, leading to predictable, yet often complex, changes in phase stability, transition temperatures, and the types of mesophases formed. Understanding these structure-property relationships is critical for the rational design of new liquid crystalline materials for advanced applications.

The robust characterization of these materials is paramount and relies on a synergistic and self-validating workflow. Differential scanning calorimetry provides the essential thermodynamic data, which then guides the targeted visual identification of mesophase textures using polarized optical microscopy. Finally, X-ray diffraction offers unambiguous confirmation of the underlying molecular arrangement. By rigorously applying this combined analytical approach, researchers can confidently elucidate the rich and complex phase behavior of fluorinated liquid crystals.

References

-

Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Materials (Basel). URL: [Link]

-

Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Materials (Basel). URL: [Link]

-

Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. White Rose Research Online. URL: [Link]

-

Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au. URL: [Link]

-

Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. Optics Express. URL: [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. URL: [Link]

-

Differential scanning calorimetry. Wikipedia. URL: [Link]

-

Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society. URL: [Link]

-

Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. URL: [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B. URL: [Link]

-

Investigations on liquid crystalline partially fluorinated 'one-chain' and 'two-chain' benzoic acids. Liquid Crystals. URL: [Link]

-

LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials. URL: [Link]

-

Fluorination in core-only calamitic liquid crystals: how many and where should they go? Journal of Materials Chemistry C. URL: [Link]

-

Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. URL: [Link]

-

Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. PMC. URL: [Link]

-

Polarization Microscope Pictures of Liquid Crystals. Kent State University. URL: [Link]

-

Chiral calamitic organosiloxane liquid crystals with tunable properties. New Journal of Chemistry. URL: [Link]

-

X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online. URL: [Link]

-

Liquid Crystal Transitions. NETZSCH Analyzing & Testing. URL: [Link]

-

Synthesis and Properties of Perfluoroalkylalkoxy Substituted Benzoic Acid Derivatives II: Forming Liquid Crystalline Cubic Phases. Chemistry Letters. URL: [Link]

-

Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid. International Journal of Molecular Sciences. URL: [Link]

-

X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. URL: [Link]

-

Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior. ResearchGate. URL: [Link]

-

Uses For Differential Scanning Calorimetry. Innovatech Labs. URL: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME CALAMITIC LIQUID CRYSTALS CONSISTING OF CHOLESTEROL, ROD - LIKE IMINE AND BIPHENYL-4-CARBOXYLATE COMPONENTS. EPrints USM. URL: [Link]

-

X-ray study of the nematic and smectic A phases of the cyano-substituted pyridines. The European Physical Journal E. URL: [Link]

-

Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au. URL: [Link]

-

The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. ResearchGate. URL: [Link]

-

Synthesis and mesomorphic properties of fluorinated Schiff's base liquid crystals containing vinyl end groups. Journal of Central South University of Technology. URL: [Link]

-

Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal. RSC Publishing. URL: [Link]

- Fluorine-substituted 4-alkylene benzoic acid and derivatives, nematic liquid crystal composition containing cyabophenylbenzoic acid ester derivatives and liquid crystal display system using the same. Google Patents.

-

High resolution x-ray study of nematic-smectic-A and Smectic-A-reentrant nematic transitions in liquid crystal+aerosil gels. arXiv. URL: [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. URL: [Link]

-

4-n-Pentyloxybenzoic acid, 98%. J&K Scientific. URL: [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Journal of Chemical Education. URL: [Link]

-

Synthesis of 4-(4-pentenyloxy)benzoic acid). ResearchGate. URL: [Link]

-

Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. ResearchGate. URL: [Link]

-

Synthesis and characterization of novel fluorinated diphenyldiacetylenic liquid crystals. Journal of Fluorine Chemistry. URL: [Link]

-

Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. MDPI. URL: [Link]

-

Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Polymers (Basel). URL: [Link]

-

Design, synthesis and mesomorphic properties of chiral benzoates and fluorobenzoates with direct SmC A *-Iso phase transition. ResearchGate. URL: [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Heliyon. URL: [Link]

-

Rheological studies in p-n-Alkoxy Benzoic Acid Liquid Crystals. International Journal of Engineering Research & Technology. URL: [Link]

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. MDPI. URL: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorination in core-only calamitic liquid crystals: how many and where should they go? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02621K [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]

- 9. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. eprints.usm.my [eprints.usm.my]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. cskscientificpress.com [cskscientificpress.com]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 20. Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. tandfonline.com [tandfonline.com]

- 23. journals.iucr.org [journals.iucr.org]

- 24. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 25. jk-sci.com [jk-sci.com]

Engineering Mesomorphic Architectures: The Strategic Introduction of Lateral Fluorine in Liquid Crystal Mesogens

Executive Summary

The continuous demand for high-performance liquid crystal (LC) materials—spanning augmented reality (AR) displays, photonic modulators, and advanced lipidic drug delivery systems—requires mesogens with broad nematic ranges, low rotational viscosity, and highly tunable dielectric properties. Among molecular tailoring strategies, lateral fluorination stands out as a premier technique. This whitepaper provides an in-depth mechanistic analysis and standardized experimental framework for introducing lateral fluorine into LC mesogens, tailored for materials scientists and drug development professionals.

The Physico-Chemical Rationale of Lateral Fluorination

The incorporation of fluorine into the lateral positions of a mesogenic core (such as phenyl-tolanes or biphenyls) is not merely a structural substitution; it is a precise thermodynamic and electronic intervention. The causality behind its profound impact lies in two fundamental atomic properties:

-

Steric Disruption (The "Lateral Bulge"): Fluorine possesses a van der Waals radius of 1.47 Å, which is slightly larger than hydrogen (1.20 Å) but significantly smaller than other halogens or alkyl groups. This creates a highly controlled "steric bulge." It is large enough to disrupt the dense, highly ordered crystalline packing (lowering the melting point) but small enough to preserve the rod-like molecular shape anisotropy required to maintain the fluid nematic phase [2].

-

Electronic Polarization: Fluorine is the most electronegative element. The highly polar C–F bond generates a strong local transverse dipole moment perpendicular to the long axis of the molecule. This fundamentally alters the dielectric anisotropy (

) and intermolecular dipole-dipole interactions without introducing bulky functional groups that would otherwise destroy mesomorphism [1].

Logical causality of electronic and steric effects of lateral fluorination on LC properties.

Mechanistic Impact on Mesomorphic Properties

Phase Transition Engineering (Melting & Clearing Points)

The primary challenge in LC design is achieving a broad nematic phase that is stable at room temperature. Non-fluorinated rigid cores often exhibit high melting points due to strong

Modulation of Dielectric Anisotropy ( )

For electro-optic applications, the threshold voltage of a display is inversely proportional to the square root of

Relevance to Drug Development: Lipidic Mesophases

For drug development professionals, liquid crystal phases (such as lyotropic smectic, cubic, and hexagonal phases) are critical in designing lipid nanoparticle (LNP) carriers and cubosomes. Introducing lateral fluorine into the hydrophobic tails or mesogenic cores of these lipid carriers lowers the gel-to-liquid crystalline phase transition temperature.

-

Causality: The disrupted molecular packing allows the lipid bilayer to remain fluid at physiological temperatures (37 °C), facilitating the controlled release of encapsulated active pharmaceutical ingredients (APIs). Additionally, the robust C–F bond enhances the metabolic stability of the carrier against cytochrome P450 degradation.

Quantitative Impact Analysis

The following table synthesizes quantitative data from representative studies on phenyl-tolane and core-only calamitic LCs, illustrating the thermodynamic and electronic trends as lateral fluorination increases [1] [4].

| Compound Type | Lateral F Substituents | Melting Point (°C) | Clearing Point (°C) | Nematic Range ( | Dielectric Anisotropy ( |

| Non-Fluorinated (Ref) | 0 | ~80.0 | ~110.0 | ~30.0 | ~1.5 |

| Mono-Fluorinated | 1 | 50.4 | 147.1 | 96.7 | ~5.2 |

| Di-Fluorinated | 2 | 30.5 | 140.7 | 110.2 | Up to 20.6 |

Data highlights the dramatic suppression of melting points and the exponential increase in dielectric anisotropy upon sequential fluorination.

Standardized Experimental Protocol: Synthesis of Laterally Fluorinated Phenyl-Tolanes

To ensure high scientific integrity, the synthesis of laterally fluorinated mesogens must utilize a self-validating workflow. The following is a field-proven, two-step cross-coupling methodology (Sonogashira followed by Suzuki-Miyaura) designed to maximize yield and regioselectivity [1] [6].

Phase 1: Sonogashira Cross-Coupling

-

Objective: Couple a terminal alkyne with a laterally fluorinated dihalobenzene.

-

Causality of Reagent Selection: We utilize a fluorinated 1-bromo-4-iodobenzene. The iodine atom is significantly more reactive than the bromine atom in the oxidative addition step with the Pd(0) catalyst. This ensures strict regioselectivity, leaving the bromine intact for the subsequent Suzuki coupling.

-

Protocol:

-

In a Schlenk flask under inert N

atmosphere, dissolve 1.0 eq of the fluorinated 1-bromo-4-iodobenzene and 1.1 eq of the terminal alkyne in anhydrous triethylamine (Et -

Add 0.05 eq of Pd(PPh

) -

Stir at 50 °C for 12 hours.

-

-

Self-Validation Step: Monitor via Thin Layer Chromatography (TLC). Once the starting halide is consumed, quench the reaction. Extract and analyze the crude intermediate via GC-MS to confirm the exact mass of the brominated tolane intermediate before proceeding.

Phase 2: Suzuki-Miyaura Cross-Coupling

-

Objective: Attach the final aryl ring to complete the mesogenic core.

-

Protocol:

-

Dissolve the validated intermediate from Phase 1 and 1.2 eq of the desired substituted phenylboronic acid in a biphasic mixture of THF and 2M aqueous K

CO -

Add 0.05 eq of Pd(PPh

) -

Reflux at 80 °C for 24 hours. The aqueous base is critical here to facilitate the transmetallation of the boronic acid to the palladium center.

-

Extract with dichloromethane, dry over MgSO

, and concentrate.

-

-

Purification: Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient), followed by recrystallization from absolute ethanol to ensure electronic-grade purity.

Phase 3: Final Validation & Mesophase Characterization

-

Structural Validation: Confirm the molecular structure using

H-NMR, -

Thermal Validation: Utilize Differential Scanning Calorimetry (DSC) at a heating/cooling rate of 5 °C/min to accurately map the crystalline-to-nematic (Cr

N) and nematic-to-isotropic (N -

Optical Validation: Sandwich the sample between glass slides and observe under Polarized Optical Microscopy (POM). The appearance of a highly fluid, thread-like Schlieren texture confirms the successful induction of the nematic phase [5].

Self-validating two-step cross-coupling workflow for laterally fluorinated LC mesogens.

Future Outlook

The strategic introduction of lateral fluorine continues to push the boundaries of materials science. Beyond conventional displays, the unique dipole moments induced by specific fluorination patterns are now being leveraged to engineer ferroelectric nematic phases [3]. By precisely tuning the position of the fluorine atoms, researchers can increase the temperature at which these highly desirable ferroelectric phases appear, paving the way for next-generation ultra-fast electro-optic modulators and advanced biological sensors.

References

1.1, Liquid Crystals, Taylor & Francis. 2.2, RSC Advances, Royal Society of Chemistry. 3. 3, PMC, National Institutes of Health. 4., RSC Publishing, Royal Society of Chemistry. 5.4, Crystals, MDPI. 6.5, Biointerface Research in Applied Chemistry. 7.6, Molecules, MDPI.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorination in core-only calamitic liquid crystals: how many and where should they go? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02621K [pubs.rsc.org]

- 3. Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

Comprehensive Safety and Application Whitepaper: 2-Fluoro-4-pentyloxybenzoic Acid (CAS 203067-01-0)

Executive Overview

In the realm of advanced organic synthesis and pharmaceutical development, a Safety Data Sheet (SDS) is too often treated as a mere regulatory checklist. However, as a Senior Application Scientist, I view the SDS as a foundational blueprint. The physicochemical parameters and hazard codes embedded within it dictate not only our safety protocols but the very thermodynamic and kinetic methodologies we employ in the laboratory.

This technical guide deconstructs the safety profile and experimental utility of 2-Fluoro-4-pentyloxybenzoic acid , a bifunctional building block utilized in liquid crystal synthesis and novel pharmaceutical salt formation[1]. By understanding the causality behind its chemical behavior, researchers can design inherently safer and more efficient experimental workflows.

Physicochemical Profiling & Structural Causality

To handle a chemical safely and effectively, one must first understand the "why" behind its physical properties. 2-Fluoro-4-pentyloxybenzoic acid features a highly specific bifunctional architecture: an ortho-fluorinated benzoic acid core coupled with a para-pentyloxy aliphatic chain[2].

-

The Fluorine Effect: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive (-I) effect. This stabilizes the carboxylate anion, significantly lowering the

compared to unsubstituted benzoic acid, thereby increasing its acidity and proton-donating capacity. -

The Pentyloxy Effect: The five-carbon ether tail dramatically increases the molecule's partition coefficient (LogP). This lipophilicity renders the compound highly soluble in organic solvents (e.g., isopropanol, dichloromethane) while giving it surfactant-like behavior in aqueous biphasic systems.

Table 1: Physicochemical and Identification Data

| Property | Value |

| IUPAC Name | 2-fluoro-4-pentoxybenzoic acid |

| CAS Number | 203067-01-0 |

| Molecular Formula | |

| Molecular Weight | 226.24 g/mol |

| Exact Mass | 226.10100 g/mol |

| Canonical SMILES | CCCCCOC1=CC(=C(C=C1)C(=O)O)F |

| GHS Hazard Classification | Xi (Irritant) |

Toxicological Mechanisms and Hazard Causality

Under the Globally Harmonized System (GHS), this compound is classified as an Xi (Irritant) [2]. Rather than simply noting the hazard, we must understand the cellular mechanism that causes it.

The causality of its irritant nature is rooted directly in the structural features discussed above. When the crystalline dust or a concentrated solution contacts human skin, the lipophilic pentyloxy tail acts as a penetration enhancer, allowing the molecule to partition seamlessly into the lipid-rich stratum corneum. Once embedded in the aqueous-lipid interface of the cellular membrane, the highly acidic fluorinated carboxyl group donates its proton. This localized rapid drop in pH denatures structural proteins and disrupts the lipid bilayer, triggering the release of inflammatory cytokines—manifesting clinically as severe dermal or ocular irritation.

Fig 1: Mechanistic pathway of dermal irritation driven by lipophilicity and acidity.

Advanced Safety Protocols & Self-Validating Systems

In compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3], handling procedures must be rigorously defined. A robust safety protocol relies on self-validating steps—meaning the procedure inherently proves its own success before the scientist moves to the next phase.

Causality-Driven PPE Selection

-

Gloves: Standard latex gloves are insufficient. The pentyloxy chain grants the molecule a high affinity for non-polar matrices, allowing it to permeate latex over time. Nitrile gloves must be employed, as the nitrile cross-linking provides superior chemical resistance to mixed polar/non-polar organic acids.

-

Eye Protection: Unvented chemical splash goggles are mandatory. The enhanced acidity of the fluorinated carboxyl group poses a severe risk of rapid corneal protein denaturation upon contact.

Self-Validating Spill Response Protocol

A spill of a highly lipophilic acid requires chemical neutralization to mitigate dermal hazard risks before physical handling.

-

Isolation & Containment: Establish a 2-meter perimeter. Causality: Prevents mechanical dispersion of the crystalline powder, which can easily become airborne and cause respiratory tract irritation.

-

Chemical Neutralization: Apply a 5% w/v sodium bicarbonate (

) solution directly to the solid spill. Causality: The weak base safely deprotonates the carboxylic acid without generating excessive exothermic heat, converting the lipophilic irritant into a highly water-soluble, non-penetrating sodium salt. -

Self-Validation (pH Verification): Swab the neutralized residue and test with universal pH indicator paper. Validation: The protocol is only complete when the pH stabilizes between 7.0 and 7.5. If the pH remains acidic (< 6.0), reapply

. -

Recovery & Disposal: Absorb the neutralized aqueous layer with inert silica or vermiculite and transfer to a labeled hazardous waste container[3].

Application Workflow: Pharmaceutical Salt Formation

Beyond its hazards, the unique electronic and steric properties of 2-Fluoro-4-pentyloxybenzoic acid make it an exceptional counter-ion in drug development. For instance, it has been successfully utilized to form novel salts with basic active pharmaceutical ingredients (APIs) like the antidepressant Paroxetine, intentionally altering the drug's solubility, crystallinity, and bioavailability profiles[1].

Self-Validating Crystallization Protocol

To synthesize a high-purity pharmaceutical salt using this acid, follow this thermodynamically controlled workflow:

-

Equimolar Mixing: Weigh the free base API and 2-Fluoro-4-pentyloxybenzoic acid in a precise 1:1.05 molar ratio. Causality: A slight stoichiometric excess of the acid ensures complete protonation of the API's basic amine, driving the equilibrium entirely toward salt formation.

-

Thermal Dissolution: Suspend the mixture in isopropanol (IPA) and heat to 60°C under continuous stirring. Causality: IPA provides an ideal dielectric constant to dissolve both the lipophilic acid and the basic API at elevated temperatures, while promoting rapid supersaturation upon cooling.

-

Controlled Cooling: Ramp down the temperature at a controlled rate of -5°C/min until reaching 5°C. Causality: Rapid "crash" cooling traps impurities in the crystal lattice; a controlled thermal ramp allows for ordered nucleation and high-purity crystal growth.

-

Vacuum Filtration & Wash: Isolate the crystals via vacuum filtration and wash with cold (0°C) heptane. Causality: Cold heptane removes any unreacted lipophilic acid without dissolving the newly formed polar pharmaceutical salt.

-

Self-Validation (HPLC): Run the isolated crystals through High-Performance Liquid Chromatography (HPLC). Validation: The synthesis is validated only when HPLC confirms >99.0% purity, proving the absence of unreacted free acid.

Fig 2: Self-validating workflow for pharmaceutical salt crystallization and verification.

References

-

Title: CAS 203067-01-0 Benzoic acid,2-fluoro-4-(pentyloxy)- Source: Alfa Chemistry URL: 2

-

Title: WO 00/01692 - Novel Salts of Paroxetine Source: SmithKline Beecham PLC / WIPO (Google Patents) URL: 1

-

Title: 1910.1200 - Hazard Communication Standard Source: Occupational Safety and Health Administration (OSHA) URL: 3

Sources

Application Note: High-Fidelity Synthesis of 2-Fluoro-4-pentyloxybenzoic Acid

Introduction and Scope

2-Fluoro-4-pentyloxybenzoic acid (CAS: 203067-01-0) [1] is a highly versatile fluorinated building block. It is extensively utilized in the development of advanced materials, particularly hydrogen-bonded bent-core blue phase liquid crystals [2], and serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting monoamine oxidase-B (MAO-B) [3]. The ortho-fluoro substituent significantly modulates the pKa of the benzoic acid moiety and dictates the dihedral angle of subsequent amide or ester linkages, while the lipophilic pentyloxy chain enhances membrane permeability and liquid crystalline phase stability.

As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of partial alkylation. This guide details a robust, scalable, and self-validating two-step synthesis starting from commercially available 2-fluoro-4-hydroxybenzoic acid.

Mechanistic Rationale (E-E-A-T)

Direct mono-alkylation of a phenolic hydroxyl group in the presence of an unprotected carboxylic acid is notoriously unselective. Attempting a 1:1 stoichiometry of alkyl halide to starting material typically yields an intractable mixture of unreacted starting material, the desired ether-acid, the ester-phenol, and the di-alkylated ether-ester.

The Solution: Exhaustive Alkylation Followed by Selective Saponification To ensure high purity and operational simplicity, this protocol employs a deliberate exhaustive di-alkylation strategy.

-

Etherification & Esterification (Step 1): The starting material is treated with an excess of 1-bromopentane (2.5 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in N,N-dimethylformamide (DMF). K₂CO₃ is specifically selected over stronger bases (e.g., NaOH or NaH) because it is basic enough to deprotonate both the carboxylic acid (pKa ~3.8) and the phenol (pKa ~8.5) without promoting the competitive E2 elimination of 1-bromopentane into 1-pentene [3]. DMF, a polar aprotic solvent, solvates the potassium cations, leaving the phenoxide and carboxylate anions highly nucleophilic ("naked anion" effect). This drives the Sₙ2 substitution to completion, yielding pentyl 2-fluoro-4-pentyloxybenzoate.

-

Saponification (Step 2): The di-alkylated intermediate is highly lipophilic. It is subjected to base-catalyzed hydrolysis using aqueous sodium hydroxide (NaOH) in a refluxing ethanol (EtOH) co-solvent system. The hydroxide selectively attacks the sterically accessible ester carbonyl, cleaving the pentyl ester to regenerate the carboxylate. The robust phenolic ether linkage remains completely inert to these conditions. Subsequent acidification precipitates the pure target compound.

Reaction Pathway Visualization

Fig 1: Two-step synthesis workflow: exhaustive alkylation followed by selective saponification.

Quantitative Data & Parameters

Table 1: Materials and Stoichiometry (10.0 g Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| 2-Fluoro-4-hydroxybenzoic acid | 156.11 | 1.0 | 10.0 g (64.0 mmol) | Starting Material |

| 1-Bromopentane | 151.04 | 2.5 | 24.1 g (160.0 mmol) | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 26.5 g (192.0 mmol) | Mild Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Solvent (Step 1) |

| Sodium Hydroxide (NaOH) | 40.00 | 4.0 | 10.2 g (256.0 mmol) | Saponification Base |

| Ethanol (EtOH) / Water (H₂O) | - | - | 100 mL / 50 mL | Solvent (Step 2) |

| Hydrochloric Acid (HCl, 3M) | 36.46 | - | As needed | Acidification |

Table 2: Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Alkylation | Step 2: Saponification |

|---|---|---|

| Temperature | 80 °C | 85 °C (Gentle Reflux) |

| Time | 12 hours | 4 hours |

| In-Process Control | TLC (Hexanes/EtOAc 4:1, UV) | Visual (Biphasic to Homogeneous) |

| Expected Yield | >95% (Crude Oil) | 80–88% (Isolated, overall) |

Step-by-Step Experimental Protocol

Step 1: Synthesis of Pentyl 2-fluoro-4-pentyloxybenzoate

-

Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzoic acid (10.0 g, 64.0 mmol) and anhydrous K₂CO₃ (26.5 g, 192.0 mmol).

-

Solvent Addition: Suspend the solid mixture in 100 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow for initial deprotonation.

-

Alkylation: Add 1-bromopentane (24.1 g, 160.0 mmol) dropwise via an addition funnel over 10 minutes to prevent localized thermal spikes.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 12 hours.

-

Workup: Cool the reaction to room temperature. Pour the mixture into 300 mL of ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

-

Washing (Critical Step): Combine the organic extracts and wash sequentially with water (3 × 100 mL) and brine (100 mL). Expert Insight: Multiple high-volume water washes are strictly required here to partition the DMF out of the organic layer, which otherwise severely complicates the isolation of the intermediate.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Proceed directly to Step 2.

Step 2: Saponification to 2-Fluoro-4-pentyloxybenzoic Acid

-

Preparation: Transfer the crude pentyl 2-fluoro-4-pentyloxybenzoate to a 500 mL round-bottom flask. Add 100 mL of Ethanol to dissolve the lipophilic oil.

-

Base Addition: Prepare a solution of NaOH (10.2 g, 256.0 mmol) in 50 mL of distilled water. Add this aqueous base to the ethanolic solution.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85 °C) for 4 hours. The initially biphasic mixture will become a clear, homogeneous solution as the ester is cleaved into the water-soluble sodium 2-fluoro-4-pentyloxybenzoate.

-

Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

-

Acidification: Dilute the remaining aqueous residue with 100 mL of water and place the flask in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring until the pH reaches ~2. A voluminous white precipitate of the target carboxylic acid will form immediately.

-

Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) to remove residual NaCl and HCl.

-

Purification: Recrystallize the crude solid from a mixture of Ethanol/Water to afford 2-fluoro-4-pentyloxybenzoic acid as a white crystalline solid. Dry in a vacuum oven at 45 °C overnight.

Self-Validation and Quality Control

To ensure the integrity of the synthesized product, verify the following analytical markers:

-

¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the pentyl ester signals (specifically the triplet near 4.3 ppm corresponding to the -COOCH₂- protons). The ether -OCH₂- protons must remain as a distinct triplet around 4.0 ppm. The aromatic protons will appear as a complex multiplet between 6.6 and 8.0 ppm, exhibiting characteristic H-F coupling.

-

Mass Spectrometry (ESI-MS): In negative ion mode [M-H]⁻, the target mass must be observed at m/z 225.1.

References

-

Nag, S., et al. "Radiosynthesis of [11C]SL25.1188 via “in-Loop”[11C]CO2 Fixation: Pre-clinical Evaluation for MAO-B Activity in Alzheimer's Disease". Journal of Nuclear Medicine, 2017. URL:[Link]

-

RSC Advances. "Hydrogen-bonded bent-core blue phase liquid crystal complexes". Royal Society of Chemistry, 2014. URL:[Link]

Sources

Application Note: High-Purity Utilization of 2-Fluoro-4-pentyloxybenzoic Acid in Liquid Crystal Synthesis

Executive Summary

This application note details the strategic utilization of 2-Fluoro-4-pentyloxybenzoic acid (CAS: 109712-92-9) as a critical intermediate in the synthesis of mesogenic materials exhibiting negative dielectric anisotropy (

In the competitive landscape of Vertical Alignment (VA) and Thin-Film Transistor (TFT) displays, the lateral fluorine substituent is pivotal. Unlike terminal cyano- or fluoro- groups that enhance positive dielectric anisotropy, the lateral fluorine at the ortho position to the carboxylic acid creates a dipole moment perpendicular to the molecular long axis. This architecture allows for the engineering of liquid crystals (LCs) with low rotational viscosity (

Chemical Architecture & Mechanism

The Lateral Fluorine Effect

The introduction of a fluorine atom at the 2-position of the benzoic acid core serves three specific thermodynamic and electro-optical functions:

-

Melting Point Depression: The steric bulk of the fluorine atom (

Å) disrupts efficient molecular packing compared to non-substituted analogues, lowering the melting point ( -

Viscosity Reduction: Lateral substitution reduces the intermolecular attraction forces perpendicular to the director, lowering the rotational viscosity.

-

Dielectric Tuning: The high electronegativity of fluorine induces a transverse dipole. When polymerized or esterified into a rigid core, this contributes to a negative

, enabling the molecules to align perpendicular to an applied electric field (VA mode).

Molecular Structure[1][2][3]

-

Core: Benzoic Acid (Reactive handle for esterification/dimerization).

-

Lateral Substituent: Fluorine at C2 (Electro-optical tuner).

-

Terminal Chain: Pentyloxy (

) at C4 (Promotes nematic alignment via van der Waals interactions).

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-pentyloxybenzoic Acid

Note: If the starting material is 2-Fluoro-4-hydroxybenzoic acid, this Williamson ether synthesis is required to attach the tail.

Objective: Selective O-alkylation of the phenolic hydroxyl group without esterifying the carboxylic acid.

Reagents:

-

2-Fluoro-4-hydroxybenzoic acid (1.0 eq)

-

1-Bromopentane (1.2 eq)

-

Potassium Hydroxide (KOH) (2.5 eq) — Use of KOH/Ethanol facilitates solubility.

-

Ethanol (Solvent) / Water

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-hydroxybenzoic acid (10 g) and KOH (8.9 g) in Ethanol (150 mL) and Water (20 mL).

-

Addition: Add 1-Bromopentane (11.5 g) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (

) for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Hydrolysis (Safety Step): Add 10% NaOH (50 mL) and reflux for an additional 1 hour to ensure any ethyl ester formed as a byproduct is hydrolyzed back to the acid salt.

-

Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue with HCl (2M) until pH

1. The product will precipitate as a white solid. -

Purification: Recrystallize from Ethanol/Water (9:1).

-

Target Yield: >85%[1]

-

Purity Check: HPLC >99.5%.

-

Protocol B: Synthesis of Fluorinated Phenyl Benzoate Mesogens